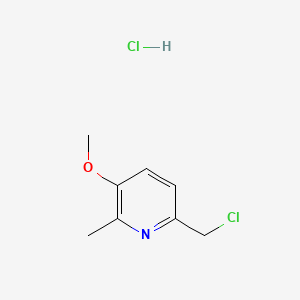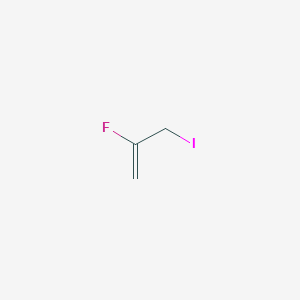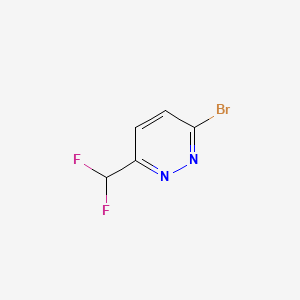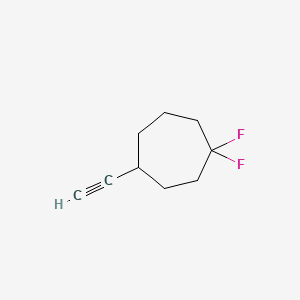![molecular formula C10H16Cl2IN3OS B13481073 N'-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide](/img/structure/B13481073.png)
N'-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide is a chemical compound that features a thiophene ring substituted with two chlorine atoms and an ethyl chain linked to a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide typically involves multiple steps:
Formation of the Thiophene Derivative: The starting material, 2,5-dichlorothiophene, undergoes a reaction with ethylamine to form 2-(2,5-dichlorothiophen-3-yl)ethylamine.
Guanidine Introduction: The ethylamine derivative is then reacted with a guanidine derivative, such as N-(3-hydroxypropyl)guanidine, under suitable conditions to form the desired guanidine compound.
Hydroiodide Formation: Finally, the compound is treated with hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the guanidine group.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated thiophene derivatives or modified guanidine groups.
Substitution: Thiophene derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2,5-dichlorothiophen-3-yl)ethyl)-N-methylguanidine hydrochloride
- 2-(2,5-dichlorothiophen-3-yl)ethylamine hydrochloride
- 2-(2,5-dichlorothiophen-3-yl)ethyltrimethylammonium iodide
Uniqueness
N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide is unique due to the presence of both a guanidine group and a hydroiodide salt, which can confer specific chemical and biological properties not found in similar compounds
Properties
Molecular Formula |
C10H16Cl2IN3OS |
|---|---|
Molecular Weight |
424.13 g/mol |
IUPAC Name |
1-[2-(2,5-dichlorothiophen-3-yl)ethyl]-2-(3-hydroxypropyl)guanidine;hydroiodide |
InChI |
InChI=1S/C10H15Cl2N3OS.HI/c11-8-6-7(9(12)17-8)2-4-15-10(13)14-3-1-5-16;/h6,16H,1-5H2,(H3,13,14,15);1H |
InChI Key |
OGJHWRRPAOOXEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1CCNC(=NCCCO)N)Cl)Cl.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-Chloro-2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13481021.png)
![2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide](/img/structure/B13481022.png)


![2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride](/img/structure/B13481038.png)
![2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13481042.png)

![N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13481052.png)
amine, bis(trifluoroacetic acid)](/img/structure/B13481057.png)

![4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole](/img/structure/B13481072.png)
